molecular formula C21H16ClN3OS B2621724 2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide CAS No. 863593-82-2

2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B2621724
CAS No.: 863593-82-2
M. Wt: 393.89
InChI Key: RJBZPICECMNGPZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.31 (s, 3H) : Methyl group on the phenyl ring
  • δ 3.72 (s, 2H) : Acetamide CH₂ protons
  • δ 7.28–8.45 (m, 10H) : Aromatic protons (4-chlorophenyl, substituted phenyl, thiazolo[5,4-B]pyridine)
  • δ 10.12 (s, 1H) : Amide N-H proton.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 169.8 : Carbonyl carbon (C=O)
  • δ 152.3, 148.6, 141.2 : Thiazolo[5,4-B]pyridine carbons
  • δ 137.5–121.4 : Aromatic carbons
  • δ 20.1 : Methyl carbon.

The absence of splitting in the methyl singlet confirms no neighboring protons, consistent with its position on the phenyl ring.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • 3275 : N-H stretching (amide)
  • 1684 : C=O stretching (amide I band)
  • 1593 : C=N stretching (thiazole ring)
  • 1540 : C=C aromatic stretching
  • 745 : C-Cl stretching.

The amide II band (N-H bending coupled with C-N stretching) appears at 1532 cm⁻¹, confirming secondary amide formation.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals:

  • Molecular ion : m/z 394.1 [M+H]⁺ (calc. 393.9 for C₂₁H₁₆ClN₃OS)
  • Major fragments:
    • m/z 277.2: Loss of 4-chlorophenylacetamide (C₈H₆ClNO)
    • m/z 178.0: Thiazolo[5,4-B]pyridin-2-yl cation
    • m/z 111.1: 2-methylphenyl fragment.

The base peak at m/z 178.0 corresponds to cleavage between the phenyl and thiazolo[5,4-B]pyridine moieties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-13-16(20-25-18-6-3-11-23-21(18)27-20)4-2-5-17(13)24-19(26)12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBZPICECMNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those structurally related to 2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide. For instance, compounds with similar thiazole structures have demonstrated significant activity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of the PI3K/Akt signaling pathway .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities. Research indicates that compounds with thiazole moieties exhibit efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial action is attributed to their ability to disrupt cellular processes in pathogens, making them promising candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole-based compounds have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of an appropriate thiazole derivative with an arylacetamide under basic conditions.
  • Cyclization Techniques : Further cyclization reactions can be employed to form the thiazolo-pyridine core structure.
  • Purification Methods : Techniques such as recrystallization or chromatography are utilized to purify the final product, ensuring high yield and purity for biological testing .

Case Study 1: Anticancer Screening

A study evaluated a series of thiazole derivatives for their anticancer activity against MCF7 cells. Among those tested, derivatives similar to this compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cells. The study utilized assays such as the Sulforhodamine B assay to quantify cell viability post-treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, a selection of thiazole derivatives was screened against various pathogens. Compounds that closely resemble this compound exhibited significant inhibition zones in disk diffusion assays against both Staphylococcus aureus and Escherichia coli strains. This highlights their potential utility in addressing antibiotic resistance issues prevalent in modern medicine .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound belongs to a broader class of acetamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related compounds, focusing on core motifs, substituents, and physicochemical/biological properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Acetamide + thiazolo[5,4-b]pyridine 4-Chlorophenyl, 2-methylphenyl, thiazolo[5,4-b]pyridine ~385.8 (estimated) Hypothesized kinase inhibition based on thiazolo-pyridine motifs
N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide (PDB: 6JG) Acetamide + thiazolo[5,4-c]pyridine Phenoxy-phenyl, thiazolo[5,4-c]pyridine 361.4 Crystallographic data available; used in protein-ligand interaction studies
T32612 (CAS: 866772-52-3) Thiazolo[5,4-b]pyridine + sulfonamide 5-Methoxy-thiazolo[5,4-b]pyridin-2-yl, 4-(4-methylpiperazinyl)sulfonylphenyl 543.7 Investigated as a kinase inhibitor; preclinical candidate for oncology
2-((4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS: 476484-06-7) Triazole-thioacetamide + pyridine 4-Chlorophenyl, pyridin-4-yl, 3,4-dichlorophenyl 490.8 Antiproliferative activity reported; IC₅₀ values in low micromolar range
N-(4-Chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide (CAS: 478063-70-6) Pyridine-acetamide 4-Chlorobenzyl, 3-chloro-5-(trifluoromethyl)pyridinyl 363.2 Potential agrochemical applications (cf. Fipronil derivatives)
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo-pyridazine + thiophene 4-Chlorophenyl, 2-methyl, 4-oxo-thiazolo[4,5-d]pyridazine, thiophene ~444.9 (estimated) Structural analog with fused thiazolo-pyridazine core; no explicit bioactivity reported

Biological Activity

2-(4-Chlorophenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a pyridine ring, which is significant for its pharmacological properties. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and anticancer activities.

Chemical Structure

The molecular formula of this compound is C21H17ClN2OSC_{21}H_{17}ClN_{2}OS. The structure includes:

  • A thiazole moiety,
  • A pyridine ring,
  • A chlorophenyl substituent.

Antimicrobial Activity

Research has shown that thiazole derivatives often possess significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were recorded at 31.25 µg/mL for certain derivatives against pathogenic strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably:

  • Compounds with similar structural features have shown cytotoxic effects against cancer cell lines such as Caco-2 and A549.
  • The mechanism of action may involve the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundCaco-2< 10Topoisomerase II inhibition
Similar Thiazole DerivativeA549< 20Induction of apoptosis

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole-based compounds have also been documented. They may exert their effects by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that these compounds can modulate pathways involved in inflammation, thereby reducing the overall inflammatory response .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to:

  • Inhibition of enzymes such as topoisomerases ,
  • Disruption of cellular signaling pathways,
  • Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a thiazole derivative similar to the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : In vitro tests showed that compounds with the thiazole-pyridine framework significantly reduced cell viability in various cancer cell lines, suggesting their utility in cancer therapy .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference

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